1-Formamido-2-(9H-xanthen-9-YL)ethyl acetate
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Overview
Description
1-Formamido-2-(9H-xanthen-9-YL)ethyl acetate is a chemical compound that belongs to the xanthene derivatives family. Xanthene derivatives are known for their diverse applications in pharmaceuticals, dyes, and as ligands in asymmetric catalysis
Preparation Methods
The synthesis of 1-Formamido-2-(9H-xanthen-9-YL)ethyl acetate typically involves multi-step organic reactions. One common method includes the reaction of 9H-xanthen-9-ol with formamide and acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iodine or a base like pyridine to facilitate the formation of the desired product . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing advanced techniques like microwave-assisted synthesis and continuous flow reactors .
Chemical Reactions Analysis
1-Formamido-2-(9H-xanthen-9-YL)ethyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-Formamido-2-(9H-xanthen-9-YL)ethyl acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Formamido-2-(9H-xanthen-9-YL)ethyl acetate involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and enzymes, altering their activity. For instance, it may inhibit the activity of certain kinases or receptors, leading to downstream effects on cellular signaling pathways . The compound’s fluorescent properties also enable it to act as a marker in imaging studies, providing insights into cellular processes .
Comparison with Similar Compounds
1-Formamido-2-(9H-xanthen-9-YL)ethyl acetate can be compared with other xanthene derivatives such as:
9-Phenyl-9H-xanthen-9-ol: Known for its use in organic synthesis and as a building block for more complex molecules.
4-Methoxy-9H-xanthen-9-yl derivatives: These compounds have applications in medicinal chemistry and as fluorescent probes.
Xanthone: A parent compound of xanthene derivatives, widely studied for its pharmacological activities.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound in various research domains .
Properties
CAS No. |
820210-81-9 |
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Molecular Formula |
C18H17NO4 |
Molecular Weight |
311.3 g/mol |
IUPAC Name |
[1-formamido-2-(9H-xanthen-9-yl)ethyl] acetate |
InChI |
InChI=1S/C18H17NO4/c1-12(21)22-18(19-11-20)10-15-13-6-2-4-8-16(13)23-17-9-5-3-7-14(15)17/h2-9,11,15,18H,10H2,1H3,(H,19,20) |
InChI Key |
CETGRBIASKPHHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(CC1C2=CC=CC=C2OC3=CC=CC=C13)NC=O |
Origin of Product |
United States |
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